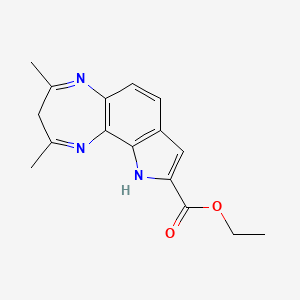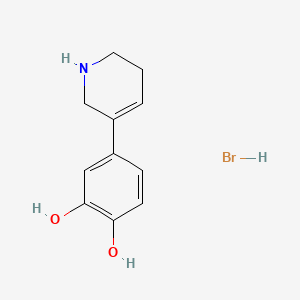
3-(diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate is a complex organic compound with a molecular formula of C14H25N2O7P. This compound is known for its unique chemical structure, which includes both amino and hydroxybenzoate groups, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate typically involves a multi-step process. The initial step often includes the formation of the 4-amino-2-hydroxybenzoate moiety, followed by the introduction of the 3-(diethylamino)propyl group. This process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-(Diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions, including solvent choice, temperature, and reaction time, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzoate derivatives.
科学的研究の応用
3-(Diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of high-performance materials, such as polymers and resins, due to its stability and reactivity.
作用機序
The mechanism of action of 3-(diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
4-Amino-2-hydroxybenzoic acid: Shares the hydroxybenzoate moiety but lacks the diethylamino group.
3-(Diethylamino)propyl benzoate: Contains the diethylamino group but lacks the hydroxy and amino groups on the benzoate ring.
Uniqueness
3-(Diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
102366-70-1 |
|---|---|
分子式 |
C14H23N2O7P-2 |
分子量 |
362.32 g/mol |
IUPAC名 |
3-(diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate |
InChI |
InChI=1S/C14H22N2O3.H3O4P/c1-3-16(4-2)8-5-9-19-14(18)12-7-6-11(15)10-13(12)17;1-5(2,3)4/h6-7,10,17H,3-5,8-9,15H2,1-2H3;(H3,1,2,3,4)/p-2 |
InChIキー |
SPTDFHQRCNDSHI-UHFFFAOYSA-L |
正規SMILES |
CCN(CC)CCCOC(=O)C1=C(C=C(C=C1)N)O.OP(=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-(2-chlorophenyl)-N-(furan-2-ylsulfonyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12735319.png)










